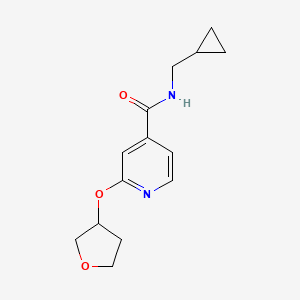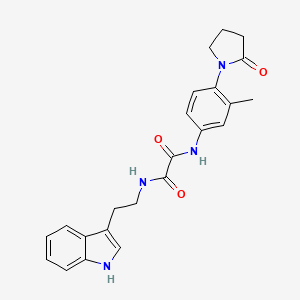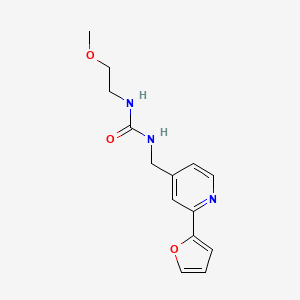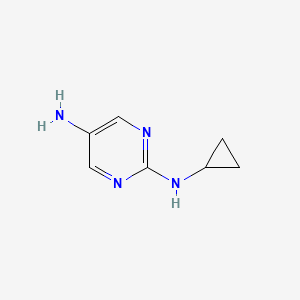![molecular formula C24H23N3S B2531219 4-(4-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine CAS No. 379247-69-5](/img/structure/B2531219.png)
4-(4-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(4-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine" is a derivative of thieno[2,3-d]pyrimidine, which is a scaffold that has been extensively studied due to its potential biological activities. Thieno[2,3-d]pyrimidines have been synthesized and evaluated for various pharmacological properties, including their role as inhibitors of enzymes like thymidylate synthase (TS), dihydrofolate reductase (DHFR), cholinesterase, and protein kinase B (PKB), among others .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of dual TS and DHFR inhibitors involved the conversion of 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one to a 5-bromo-substituted compound followed by an Ullmann reaction . Similarly, the synthesis of fluorescent thieno[2,3-d]pyrimidine compounds was achieved through condensation reactions with secondary amines . These methods demonstrate the versatility of thieno[2,3-d]pyrimidine as a core structure for generating diverse compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives is characterized by the presence of a thieno[2,3-d]pyrimidine core, which can be substituted at various positions to modulate the compound's properties. The structure-activity relationship (SAR) studies of these derivatives have shown that modifications at the C-2 and C-4 positions can significantly affect their biological activities . Additionally, the non-covalent interactions within these molecules, such as hydrogen bonds and van der Waals interactions, play a crucial role in their stability and reactivity .
Chemical Reactions Analysis
Thieno[2,3-d]pyrimidine derivatives undergo various chemical reactions, including cyclization, chlorination, nucleophilic substitution, and condensation with heterocumulenes . These reactions are essential for introducing functional groups that confer specific biological activities to the molecules. For example, the introduction of an aminopiperidinyl group can lead to the formation of potent ASK1 inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives, such as their spectral characteristics and fluorescence, are influenced by the substituents on the core structure . The absorption spectra and fluorescence characteristics can be correlated with the nature of the substituents and the solvent polarity. These properties are crucial for the application of these compounds as fluorescent probes or in the development of drugs with specific pharmacokinetic profiles.
Applications De Recherche Scientifique
ASK1 Inhibitors for Inflammation and Pain Management
Aryl amide derivatives of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives have been evaluated for their use as ASK1 inhibitors. These compounds are considered for the treatment of inflammation and pain, with potential applications in osteoarthritis and neuropathic pain. This showcases the chemical's utility in developing treatments for chronic conditions related to inflammation and pain (P. Norman, 2012).
Development of Anticancer Drugs
The synthesis of 2-chloro-4-(3-nitrophenoxy) thieno[3, 2-d]pyrimidine presents an important step in the production of small molecule anticancer drugs. The outlined synthetic method leads to the formation of key intermediates for anticancer drug development, illustrating the compound's role in advancing cancer treatment (Zhihui Zhou et al., 2019).
Nonlinear Optical (NLO) Applications
Research on thieno[2,3-d]pyrimidine derivatives, including structural and electronic studies, highlights their significant potential in nonlinear optics (NLO). These compounds exhibit promising applications in medicine and NLO fields, suggesting their use in optoelectronic devices and as pharmacophores due to their structural similarity to components of DNA and RNA (A. Hussain et al., 2020).
Cholinesterase and Aβ-Aggregation Inhibitors
2,4-disubstituted pyrimidine derivatives have been identified as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, offering a new approach to Alzheimer's disease treatment. These compounds, through inhibiting key enzymes and preventing Aβ aggregation, address multiple pathological routes in Alzheimer's, providing a foundation for developing multifunctional therapeutic agents (T. Mohamed et al., 2011).
Mécanisme D'action
Target of Action
It is known that pyrimidine derivatives have shown potential in targeting various cancers . They have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Pyrimidine derivatives have been reported to exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .
Biochemical Pathways
It is known that pyrimidine derivatives can affect cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Pharmacokinetics
The introduction of a methyl group has been reported to curb metabolism in pyrido[3,4-d]pyrimidines, which could potentially impact the bioavailability of the compound .
Result of Action
Pyrimidine derivatives have been reported to show good in vitro anti-proliferative activities against various cancer cell lines .
Propriétés
IUPAC Name |
4-(4-methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3S/c1-17-12-14-27(15-13-17)23-20-16-21(18-8-4-2-5-9-18)28-24(20)26-22(25-23)19-10-6-3-7-11-19/h2-11,16-17H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYPPNGISUSDIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C3C=C(SC3=NC(=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-N-[4-(methylsulfonyl)phenyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2531137.png)

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2531140.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2531145.png)


![2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B2531148.png)

![4-Benzyl-1-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2531153.png)


![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanamide](/img/structure/B2531159.png)